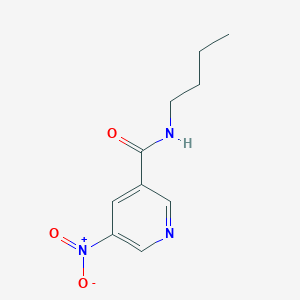![molecular formula C22H35N5O2 B14615147 [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-18-2](/img/structure/B14615147.png)
[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two octyloxy groups attached to a triazine ring, along with a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of 4,6-dichloro-1,3,5-triazine with octanol in the presence of a base, followed by the introduction of the propanedinitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications, including UV stabilizers and antioxidants.
Wirkmechanismus
The mechanism of action of [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate
Uniqueness
Compared to similar compounds, [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile stands out due to its unique combination of octyloxy and propanedinitrile groups. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
60717-18-2 |
|---|---|
Molekularformel |
C22H35N5O2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-(4,6-dioctoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C22H35N5O2/c1-3-5-7-9-11-13-15-28-21-25-20(19(17-23)18-24)26-22(27-21)29-16-14-12-10-8-6-4-2/h19H,3-16H2,1-2H3 |
InChI-Schlüssel |
VLTKFBAMRRKWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=NC(=NC(=N1)C(C#N)C#N)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


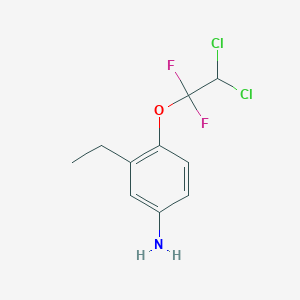
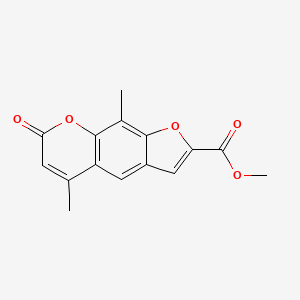
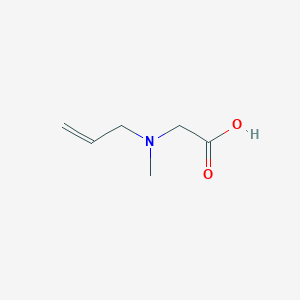
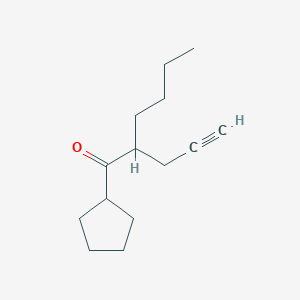


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)

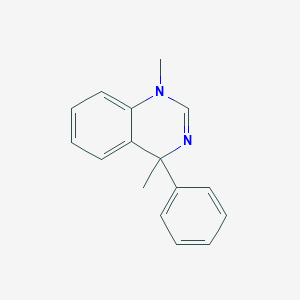
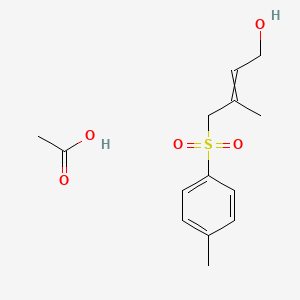
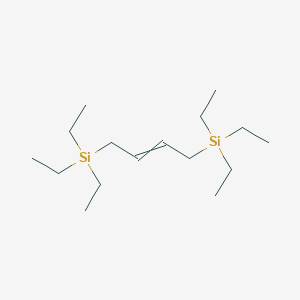
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)

